molecular formula C31H30N4O3S B15007973 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B15007973
M. Wt: 538.7 g/mol
InChI Key: JNFASAMCNFLUMN-UHFFFAOYSA-N
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Description

5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE is a complex organic compound with a multifaceted structure. It belongs to the class of dihydropyridine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyridine core, followed by the introduction of various functional groups through nucleophilic substitution, acylation, and sulfonation reactions. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding pyridine derivatives.

    Reduction: Formation of tetrahydropyridine analogs.

    Substitution: Introduction of different substituents on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions are carefully controlled to ensure selectivity and minimize side reactions.

Major Products

The major products formed from these reactions include oxidized pyridine derivatives, reduced tetrahydropyridine analogs, and various substituted derivatives with potential biological activities.

Scientific Research Applications

5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, leading to modulation of cellular functions and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-CARBAMOYLMETHYLTHIO-5-CYANO-1,4-DIHYDRO-3,4-BIPYRIDINE-3-CARBOXYLIC ACID
  • 6-CARBAMOYLMETHYLTHIO-5-CYANO-1,4-DIHYDRO-4,4-BIPYRIDINE-3-CARBOXYLIC ESTERS

Uniqueness

Compared to similar compounds, 5-CYANO-6-({[(4-ETHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-N-(2-METHOXYPHENYL)-2-METHYL-4-PHENYL-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE exhibits unique structural features and biological activities

Properties

Molecular Formula

C31H30N4O3S

Molecular Weight

538.7 g/mol

IUPAC Name

5-cyano-6-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-N-(2-methoxyphenyl)-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide

InChI

InChI=1S/C31H30N4O3S/c1-4-21-14-16-23(17-15-21)34-27(36)19-39-31-24(18-32)29(22-10-6-5-7-11-22)28(20(2)33-31)30(37)35-25-12-8-9-13-26(25)38-3/h5-17,29,33H,4,19H2,1-3H3,(H,34,36)(H,35,37)

InChI Key

JNFASAMCNFLUMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4)C#N

Origin of Product

United States

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